(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine
Overview
Description
(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is a chemical compound that features a nitro group attached to a pyridine ring, which is further connected to a piperidine moiety via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine typically involves the nitration of pyridine derivatives followed by subsequent functional group transformations. One common method involves the nitration of pyridine to form 5-nitropyridine, which is then subjected to further reactions to introduce the piperidin-4-ylmethyl-amine group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, followed by reductive amination or other suitable methods to introduce the piperidine and amine functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or other reducing agents such as iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or further oxidized products.
Reduction: Formation of (5-Amino-pyridin-2-yl)-piperidin-4-ylmethyl-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can enhance binding affinity to biological targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-5-nitropyridine: Similar in structure but with a hydrazine group instead of a piperidine moiety.
5-Nitropyridin-2-ylazo derivatives: Compounds with azo linkages that exhibit different electronic properties.
3-Nitropyridine: A simpler nitropyridine derivative with different reactivity and applications.
Uniqueness
(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is unique due to the combination of its nitro-pyridine and piperidine moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-15(17)10-1-2-11(14-8-10)13-7-9-3-5-12-6-4-9/h1-2,8-9,12H,3-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXJDXMVEXZATG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247436 | |
Record name | 5-Nitro-N-(4-piperidinylmethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-15-6 | |
Record name | 5-Nitro-N-(4-piperidinylmethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-N-(4-piperidinylmethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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